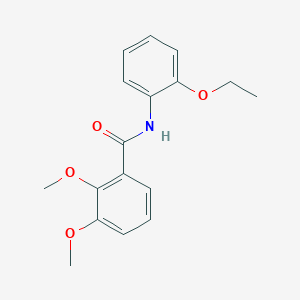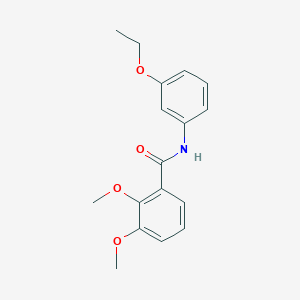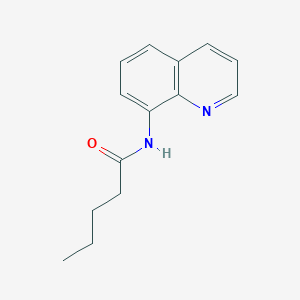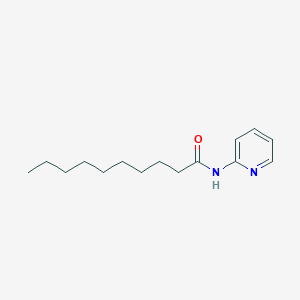
N-(2-sec-butylphenyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-sec-butylphenyl)-3,4,5-trimethoxybenzamide, also known as BTB-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of phenethylamines and has been found to exhibit promising results in various research studies.
Wirkmechanismus
The exact mechanism of action of N-(2-sec-butylphenyl)-3,4,5-trimethoxybenzamide is not fully understood. However, it is believed to exert its effects through the modulation of the serotonin system. By binding to the 5-HT2A receptor, N-(2-sec-butylphenyl)-3,4,5-trimethoxybenzamide may enhance serotonin neurotransmission, which in turn may lead to the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
N-(2-sec-butylphenyl)-3,4,5-trimethoxybenzamide has been found to exhibit several biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine. Additionally, it has been found to enhance synaptic plasticity, which is essential for learning and memory processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-sec-butylphenyl)-3,4,5-trimethoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research purposes. Additionally, it has been found to exhibit high binding affinity towards the 5-HT2A receptor, which makes it a potential candidate for drug development.
However, there are also some limitations associated with the use of N-(2-sec-butylphenyl)-3,4,5-trimethoxybenzamide in lab experiments. One of the major limitations is its potential toxicity. Several studies have suggested that N-(2-sec-butylphenyl)-3,4,5-trimethoxybenzamide may have toxic effects on the liver and kidneys, which may limit its therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on N-(2-sec-butylphenyl)-3,4,5-trimethoxybenzamide. One of the potential areas of research is the development of N-(2-sec-butylphenyl)-3,4,5-trimethoxybenzamide-based drugs for the treatment of mental disorders such as depression, anxiety, and schizophrenia. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-sec-butylphenyl)-3,4,5-trimethoxybenzamide and its potential toxicity. Furthermore, research on the synthesis of N-(2-sec-butylphenyl)-3,4,5-trimethoxybenzamide analogs may lead to the development of more potent and selective drugs.
Synthesemethoden
The synthesis of N-(2-sec-butylphenyl)-3,4,5-trimethoxybenzamide involves the reaction between 2-sec-butylphenylamine and 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography, which yields a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
N-(2-sec-butylphenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant binding affinity towards the serotonin 5-HT2A receptor, which is involved in various physiological processes such as mood regulation, cognition, and perception. Several studies have suggested that N-(2-sec-butylphenyl)-3,4,5-trimethoxybenzamide may have potential applications in the treatment of various mental disorders such as depression, anxiety, and schizophrenia.
Eigenschaften
Molekularformel |
C20H25NO4 |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
N-(2-butan-2-ylphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H25NO4/c1-6-13(2)15-9-7-8-10-16(15)21-20(22)14-11-17(23-3)19(25-5)18(12-14)24-4/h7-13H,6H2,1-5H3,(H,21,22) |
InChI-Schlüssel |
LUQNBQSNCJGCMS-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Kanonische SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290943.png)
![Methyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290944.png)







